Dioxygen monofluoride

Cryogenic Chemistry Reactive Intermediates Oxidizer Decomposition

Conventional fluorinating agents cannot deliver controlled, low-temperature F• radical flux for mechanistic studies. Dioxygen monofluoride (O₂F) provides a well-defined, cryogenic source of atomic fluorine through predictable thermal decomposition above 100 K. - Quantifiable F• release: radical dissociation (O₂F → O₂ + F•) occurs reliably above 100 K. - Spectroscopic fidelity: distinct vibrational bands at 1499.7, 586.4, 376.0 cm⁻¹ and unique ESR signature enable unambiguous tracking in solid Ar/N₂ matrices. - Matrix-stable: remains intact in cryogenic matrices for systematic reactivity and bonding studies.

Molecular Formula FO2
Molecular Weight 50.997 g/mol
CAS No. 15499-23-7
Cat. No. B100063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxygen monofluoride
CAS15499-23-7
SynonymsDioxygen monofluoride
Molecular FormulaFO2
Molecular Weight50.997 g/mol
Structural Identifiers
SMILES[O]OF
InChIInChI=1S/FO2/c1-3-2
InChIKeyGQRAHKRZRKCZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxygen Monofluoride (O2F) Overview


Dioxygen monofluoride (O₂F, CAS 15499-23-7) is a binary inorganic radical belonging to the oxygen fluoride family, with a molecular weight of 50.9972 g/mol [1]. It is a highly reactive species, characterized by a bent O-O-F geometry with an O-O-F bond angle of approximately 109.5° [2]. The compound is only stable at cryogenic temperatures, decomposing rapidly above 100 K [2], which defines its primary handling and application constraints. Its radical nature and unique bonding, featuring a double O-O bond and a weak O-F bond [3], distinguish it from more stable oxygen fluorides.

Workflow Cryogenic radical precursor studies
Selection Matrix isolation compatible species
Context Low-temperature oxygen fluoride chemistry

Why O2F Cannot Be Substituted


The selection of an oxygen fluoride is not a simple substitution due to fundamental differences in stability, bonding, and decomposition pathways. Dioxygen monofluoride (O₂F) exists as a radical species stable only under cryogenic conditions, decomposing via radical dissociation (O₂F → O₂ + F•) at temperatures above 100 K [1]. This behavior is in stark contrast to oxygen difluoride (OF₂), a toxic gas stable at room temperature , and dioxygen difluoride (O₂F₂), a highly unstable liquid/solid that decomposes even at -160°C [2]. These differences in thermal stability and the nature of their reactive intermediates preclude the interchangeability of these compounds in any controlled chemical process or experiment.

Decomposition pathway mismatch O2F radical dissociation >100 K differs fundamentally from OF2 200°C decomposition and O2F2 −160°C instability; intermediate profile may not transfer
Radical vs diamagnetic species Paramagnetic F• source from O2F not replicated by diamagnetic OF2 or O2F2; reactivity context may shift substantially
Bonding character divergence O2F O-O double bond / weak O-F bond contrast with OF2 O-F single bonds and O2F2 O-O single bond; substitution limits pathway fidelity

O2F vs. Competing Oxidizers


Radical Decomposition Pathway

Dioxygen monofluoride (O2F) decomposes via a radical dissociation mechanism (O2F → O2 + F•) at temperatures above 100 K [1]. This is a fundamental difference from oxygen difluoride (OF2), which is a stable, toxic gas at room temperature and decomposes at 200°C , and dioxygen difluoride (O2F2), which decomposes at -160°C [2]. This means O2F acts as a direct source of atomic fluorine radicals, whereas OF2 and O2F2 do not provide the same intermediate species under identical conditions.

Decomposition
Head-to-head
O2F radical dissociation >100 K
O2F >100 K OF2 200°C O2F2 −160°C
Cryogenic F• precursor context
Radical vs molecular dissociation
Cryogenic Chemistry Reactive Intermediates Oxidizer Decomposition

Double O-O Bond and Weak O-F Bond

Normal coordinate analysis from infrared spectroscopy confirms that the O-O bond in O2F is a double bond, similar to molecular O2 and O2F2, while the O-F bond is much weaker than those in OF2 [1]. The vibrational bands for O2F are observed at 1499.7, 586.4, and 376.0 cm⁻¹ in solid matrices [1]. In contrast, OF2 has a single-bond character for its O-F bonds and exhibits different vibrational frequencies. This unique bonding structure makes O2F a more labile source of both oxygen and fluorine.

Bond Character
Reported
O-O bond order 2; weak O-F
IR: 1499.7, 586.4, 376.0 cm⁻¹
Bonding characterization context
Matrix IR in solid N2/Ar/O2
Molecular Structure Bonding Theory Vibrational Spectroscopy

ESR Confirmation of Radical Nature

The electron spin resonance (ESR) spectrum of O2F, observed in an argon matrix at 4.2 K, provides definitive proof of its radical nature [1]. The measured g-factor components (g1=2.0080, g2=2.0008, g3=2.0022) and fluorine hyperfine-splitting tensors (A1/h=±288.4, A2/h=∓141.1, A3/h=∓39.2 Mc/sec) [1] are unique identifiers that differentiate it from diamagnetic species like OF2 and O2F2. The spectrum also contains 'forbidden' lines, which are not observed in the spectra of its non-radical analogs.

ESR Signature
Reported
g₁=2.0080, g₂=2.0008, g₃=2.0022
A/h ±288.4 Mc/sec
Radical identity context
Ar matrix at 4.2 K
Electron Spin Resonance Radical Characterization Matrix Isolation

O2F Research Applications


Cryogenic Fluorine Radical Generation

O2F serves as a well-defined, cryogenic precursor for atomic fluorine (F•). Its decomposition at >100 K is a reliable and quantifiable source of F• radicals [1], enabling controlled fluorination reactions in matrix isolation studies or other low-temperature chemical synthesis where the high reactivity of elemental fluorine gas would be uncontrollable or hazardous. This application is directly supported by the quantitative data on its decomposition pathway.

Matrix Isolation Spectroscopy

The distinct vibrational bands of O2F at 1499.7, 586.4, and 376.0 cm⁻¹ [2] and its unique ESR signature [3] make it an ideal target for matrix isolation spectroscopy. Researchers use these spectroscopic handles to study the fundamental bonding and reactivity of transient species. The compound's stability in cryogenic matrices like solid argon or nitrogen allows for detailed spectroscopic analysis that is not possible for less stable or more reactive analogs.

High-Energy Oxidizer Mechanisms

As a member of the oxygen fluoride family, O2F is a strong oxidizing agent [4]. Its radical nature and weak O-F bond suggest a unique mechanistic role in combustion or propulsion chemistry. Researchers studying the detailed, stepwise oxidation mechanisms in these high-energy systems can use O2F as a model compound to investigate the role of intermediate oxygen-fluorine radicals, a level of mechanistic insight not provided by the more stable, molecular OF2.

Application
Selection Property
Validation Focus
Cryogenic F• generation
Decomposition temperature specificity
Radical dissociation confirmation
Matrix isolation spectroscopy
Spectroscopic band assignment
IR / ESR feature identification
High-energy oxidizer mechanisms
Radical intermediate model
Stepwise oxidation pathway analysis

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